molecular formula C25H30N4O4 B2555213 7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 892265-88-2

7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Katalognummer: B2555213
CAS-Nummer: 892265-88-2
Molekulargewicht: 450.539
InChI-Schlüssel: ZKOXRYDYYILZRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H30N4O4 and its molecular weight is 450.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its interactions with various receptors and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Quinazoline core : A bicyclic structure known for its diverse pharmacological properties.
  • Piperazine moiety : Often associated with central nervous system activity.
  • Methoxyphenyl group : Imparts lipophilicity and influences receptor binding.

Antidepressant-like Activity

Recent studies have indicated that derivatives of (2-methoxyphenyl)piperazine , including the compound , exhibit significant antidepressant-like activity. This is primarily attributed to their affinity for serotonergic receptors, particularly:

  • 5-HT1A receptors : These receptors are crucial in mood regulation. Compounds with high affinity for these receptors often demonstrate antidepressant effects.
  • 5-HT6 and 5-HT7 receptors : Engagement with these receptors may enhance cognitive functions and mood stabilization.

In vivo studies have shown that derivatives can produce significant effects in behavioral tests such as the tail suspension test, indicating their potential as antidepressants. For instance, one study reported that a related compound exhibited a stronger effect than imipramine at a dose of 2.5 mg/kg body weight .

Receptor Binding Affinity

The binding affinities of various derivatives have been evaluated through radiolabeled ligand binding assays:

CompoundReceptor TypeKi (nM)
Compound A5-HT1A<1
Compound B5-HT634
Compound C5-HT750

These findings suggest that compounds with a piperazine ring and methoxy substitutions can significantly modulate serotonergic activity, which is critical for developing new antidepressants .

Neurotoxicity and Safety Profile

While exploring the therapeutic potential of these compounds, it is essential to consider their safety profiles. Neurotoxicity assessments have been conducted using the rotarod test and locomotor activity tests in mice. The results indicated:

  • Sedative effects were observed at an ED50 of 17.5 mg/kg body weight.
  • Neurotoxicity was noted at a TD50 of 53.2 mg/kg body weight.

These findings highlight the need for careful dose management when considering these compounds for therapeutic use .

Study on Antidepressant Effects

In a controlled study involving various piperazine derivatives, researchers synthesized multiple compounds and evaluated their effects on behavior in animal models. The study concluded that certain derivatives demonstrated significant antidepressant-like effects comparable to established medications like imipramine. The most promising candidates were those with high affinity for the 5-HT1A receptor, which correlated with reduced immobility time in the tail suspension test .

Pharmacokinetic Evaluation

Another research effort focused on the pharmacokinetics of selected quinazoline derivatives. The study measured absorption, distribution, metabolism, and excretion (ADME) profiles, indicating favorable characteristics such as:

  • Good oral bioavailability
  • Moderate half-lives suitable for once-daily dosing
  • Minimal hepatic metabolism, reducing potential drug-drug interactions

These pharmacokinetic properties suggest that such compounds could be developed into viable oral medications .

Eigenschaften

CAS-Nummer

892265-88-2

Molekularformel

C25H30N4O4

Molekulargewicht

450.539

IUPAC-Name

7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H30N4O4/c1-3-4-7-12-29-24(31)19-11-10-18(17-20(19)26-25(29)32)23(30)28-15-13-27(14-16-28)21-8-5-6-9-22(21)33-2/h5-6,8-11,17H,3-4,7,12-16H2,1-2H3,(H,26,32)

InChI-Schlüssel

ZKOXRYDYYILZRQ-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.